N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5-methylthiophene-2-sulfonamide
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5-methylthiophene-2-sulfonamide is a sulfonamide derivative characterized by a methoxyphenyl core substituted with a 1,1-dioxidoisothiazolidin-2-yl group at the 5-position and a 5-methylthiophene-2-sulfonamide moiety at the para position. Sulfonamides are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S3/c1-11-4-7-15(23-11)25(20,21)16-13-10-12(5-6-14(13)22-2)17-8-3-9-24(17,18)19/h4-7,10,16H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUDHYVHXPWEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues with Halogen Substituents
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide () shares the methoxyphenyl-sulfonamide backbone but substitutes the isothiazolidine and methylthiophene groups with a chlorine atom. This compound exhibits herbicidal, anti-malarial, and anti-convulsant activities, likely due to the electron-withdrawing chloro group enhancing binding to target enzymes . In contrast, the dioxidoisothiazolidinyl group in the target compound may confer improved solubility or altered steric effects, though direct comparative data are unavailable.
Table 1: Comparison of Halogen-Substituted Analogues
Analogues with Heterocyclic Moieties
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine derivatives () feature oxazole rings instead of the isothiazolidine dioxide. These compounds are structurally validated via HNMR and MS, with benzamide or nitrile substituents on the aryl ring . The oxazole’s planar structure may facilitate π-π stacking in enzyme binding, whereas the isothiazolidine’s saturated ring in the target compound could enhance conformational flexibility.
N-(5-(1H-Indol-2-yl)-2-methoxyphenyl)sulfamoyl carbamate () incorporates an indole ring, which is bulkier and more lipophilic than the target’s methylthiophene group. Such differences may influence pharmacokinetic properties like membrane permeability .
Table 2: Heterocyclic Analogues
Ethylsulfonyl vs. Methylthiophene-Sulfonamide Groups
N-(5-(Ethylsulfonyl)-2-methoxyphenyl)formamide () and N-[5-(ethylsulfonyl)-2-methoxyphenyl]imidazole derivatives () highlight the prevalence of ethylsulfonyl groups in related compounds. The ethylsulfonyl moiety increases molecular weight and hydrophobicity compared to the target’s methylthiophene-sulfonamide, which may reduce aqueous solubility but improve target affinity .
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